1-Bromo-2-methylhexane
Overview
Description
“1-Bromo-2-methylhexane” is a chemical compound with the molecular formula C7H15Br . It is a member of the alkane family, which are saturated hydrocarbons .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a hexane chain with a bromine atom attached to the first carbon and a methyl group attached to the second carbon . The exact mass of the molecule is 178.03571 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm³, a boiling point of 168.0±8.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C . It has a molar refractivity of 42.2±0.3 cm³ and a molar volume of 157.6±3.0 cm³ . The compound is also characterized by a polarizability of 16.7±0.5 10^-24 cm³ and a surface tension of 27.2±3.0 dyne/cm .
Scientific Research Applications
Synthesis of Natural Products : The compound 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, derived from 1-Bromo-2-methylhexane, is used in synthesizing various natural products. This compound's absolute configuration is crucial for these syntheses (De Gussem et al., 2013).
Electrocyclic Reactions : Irradiation of related compounds, like 3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one, in specific conditions yields products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-en, demonstrating the compound's role in electrocyclic reactions (Shoppee & Wang, 1975).
Ring Expansion Reactions : 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene reacts with 3-hexyne to produce hexaethylbenzene, a process that involves ring expansion (Agou et al., 2015).
Ionic Liquid Synthesis : A sustainable method for synthesizing ionic liquids like 1-hexyl-3-methylimidazolium bromide utilizes this compound. This approach involves a modified Othmer still and acetone, with no detectable trace of ionic liquid in the vapor phase (Minnick & Scurto, 2014).
Reduction at Silver Cathodes : The direct reduction of related dibromohexane compounds at silver cathodes in specific solvents reveals insights into the reaction mechanisms (Martin et al., 2015).
Cyclization Promoted by Metal-Halogen Exchange : The cyclization of 6-bromo-1,2-epoxyhexane, promoted by metal-halogen exchange, leads to a mixture of cyclopentylmethanol and cyclohexanol (Babler & Bauta, 1985).
Intramolecular Trapping of Esters and Amides : Selective bromine-lithium exchange in 1-lithio-1-bromocyclopropanes leads to the formation of 1-bromo-3-oxa- or 1-bromo-3-aza-bicyclo[3.1.0]hexane, indicating its role in intramolecular trapping (Baird et al., 1998).
Macromolecular Chemistry : Chemically modified 1,2-polybutadiene, related to this compound, serves in diverse applications like macroinitiator for cationic ring-opening polymerization, forming water-soluble brush polymers, and as a stabilizer in heterophase polymerization of styrene (Yuan et al., 2011).
Safety and Hazards
When handling “1-Bromo-2-methylhexane”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1-bromo-2-methylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQKWRHPZIGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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